1-(4-Bromophenoxy)-3-morpholinopropan-2-ol
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Overview
Description
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol is an organic compound that features a bromophenyl group, a morpholine ring, and a propanol chain
Mechanism of Action
Target of Action
A similar compound, bromo-wr99210, targets dihydrofolate reductase . This enzyme plays a key role in folate metabolism, which is essential for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Biochemical Pathways
If it does indeed target dihydrofolate reductase like bromo-wr99210, it could affect the folate metabolism pathway .
Result of Action
Modulation of dihydrofolate reductase activity could potentially lead to changes in dna synthesis and cell proliferation, given the enzyme’s role in folate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 4-bromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-Bromophenoxy)-3-morpholinopropan-2-one.
Reduction: Formation of 1-(4-Phenoxy)-3-morpholinopropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenyl group and a hydroxyl group.
Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenyl groups.
1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine: A compound with similar structural features but different functional groups.
Uniqueness
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol is unique due to the presence of both a morpholine ring and a bromophenyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHDRRJEHRDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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